Cas no 844891-04-9 (1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1,3,5-Trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative commonly employed as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include enhanced stability due to the tetramethyl-1,3,2-dioxaborolane protecting group, which improves handling and storage compared to free boronic acids. The compound is particularly useful in Suzuki-Miyaura couplings, enabling efficient C–C bond formation in pharmaceutical and agrochemical applications. The sterically shielded pyrazole core contributes to selectivity in metal-catalyzed transformations. Its well-defined structure and consistent reactivity make it a reliable reagent for constructing complex heterocyclic frameworks.
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
844891-04-9 structure
商品名:1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS番号:844891-04-9
MF:C12H21BN2O2
メガワット:236.118343114853
MDL:MFCD06659062
CID:68913
PubChem ID:2795311

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1,3,5-Trimethyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester
    • 1H-Pyrazole,1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-(1,3,5-Trimethylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,5-Trimethylpyrazole-4-boronic Acid Pinacol Ester
    • 2-(1,3,5-Trimethyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester
    • PubChem19369
    • IZNGYNMIIVJWSO-UHFFFAOYSA-N
    • WT801
    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
    • (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester
    • 1,3,5-trimethyl-1H-pyrazole-4-boronic pinacol ester
    • AKOS004910745
    • 844891-04-9
    • CS-W000979
    • DTXSID20383620
    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 97%
    • GS-5851
    • 1H-PYRAZOLE, 1,3,5-TRIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • SCHEMBL252454
    • EN300-212576
    • AB25916
    • SY025099
    • 1,3,5-trimethyl-1-H-pyrazole-4-boronic acid pinacol ester
    • T3409
    • Z1336745217
    • BCP31140
    • J-503850
    • MFCD06659062
    • 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3,5-trimethyl-pyrazole
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-trimethyl-1H-pyrazole
    • MDL: MFCD06659062
    • インチ: 1S/C12H21BN2O2/c1-8-10(9(2)15(7)14-8)13-16-11(3,4)12(5,6)17-13/h1-7H3
    • InChIKey: IZNGYNMIIVJWSO-UHFFFAOYSA-N
    • ほほえんだ: N1N(C)C(C)=C(B2OC(C)(C)C(C)(C)O2)C=1C

計算された属性

  • せいみつぶんしりょう: 236.169608g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 236.169608g/mol
  • 単一同位体質量: 236.169608g/mol
  • 水素結合トポロジー分子極性表面積: 36.3Ų
  • 重原子数: 17
  • 複雑さ: 293
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 236.12

じっけんとくせい

  • 密度みつど: 1.04
  • ゆうかいてん: 97-101 °C
  • ふってん: 335.7℃ at 760 mmHg
  • フラッシュポイント: 156.8°C
  • 屈折率: 1.503
  • PSA: 36.28000
  • LogP: 1.33610

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole セキュリティ情報

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135556-100g
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9 95%+
100g
$795 2023-01-18
TRC
T798278-50mg
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9
50mg
$ 65.00 2022-06-02
Ambeed
A192122-25g
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9 95+%
25g
$229.00 2021-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030084-250mg
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9 95%
250mg
¥29 2024-05-21
ChemScence
CS-W000979-25g
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
844891-04-9 ≥98.0%
25G
$160.0 2022-04-26
eNovation Chemicals LLC
D546480-25g
1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9 97%
25g
$550 2023-09-03
Chemenu
CM135556-10g
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9 95%+
10g
$98 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044608-10g
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
844891-04-9 98%
10g
¥235.00 2024-07-28
eNovation Chemicals LLC
K52766-25g
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
844891-04-9 95%
25g
$5380 2024-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8185-100G
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
844891-04-9 97%
100g
¥ 3,630.00 2023-04-13

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; et al, Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -90 °C; < -80 °C; 1 h, -90 °C
1.2 Reagents: Trimethyl borate ;  0.5 h, -70 °C; -70 °C → -15 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized, -15 °C; -15 °C → rt; 1 h, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; et al, Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1.5 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -90 °C; < -80 °C; 1 h, -90 °C
2.2 Reagents: Trimethyl borate ;  0.5 h, -70 °C; -70 °C → -15 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized, -15 °C; -15 °C → rt; 1 h, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; et al, Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C
リファレンス
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; et al, Chemical Science, 2015, 6(5), 2943-2951

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Raw materials

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Preparation Products

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 1,3,5-Trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9)

The compound 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a versatile intermediate in the synthesis of boron-containing heterocycles. Boron-based compounds are increasingly recognized for their utility in medicinal chemistry, particularly in the development of protease inhibitors and other enzyme-targeted therapies. The incorporation of the dioxaborolane moiety in this compound enhances its stability and reactivity, making it a valuable building block for further chemical modifications.

One of the key advancements in the study of this compound is its application in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit potent inhibitory activity against specific kinase targets, with promising selectivity profiles. These findings suggest its potential as a lead compound for further optimization and preclinical evaluation.

In addition to its therapeutic potential, recent research has explored the synthetic pathways for 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound. These methodological improvements are expected to facilitate its broader application in drug discovery programs and material science.

Despite these promising developments, challenges remain in the optimization of the pharmacokinetic properties of this compound. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations.

In conclusion, 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and demonstrated biological activity make it a valuable subject of ongoing research in chemical biology and medicinal chemistry. Future studies will likely focus on further elucidating its mechanism of action and expanding its applications in drug discovery.

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